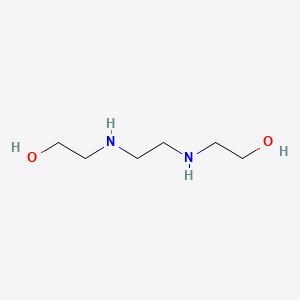

N,N'-Bis(2-hydroxyethyl)ethylenediamine

Beschreibung

Nomenclature and Structural Representations of N,N'-Bis(2-hydroxyethyl)ethylenediamine

The precise identification and representation of a chemical compound are fundamental to scientific communication. This section details the formal naming conventions, common synonyms, and essential molecular identifiers for this compound.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 2-({2-[(2-hydroxyethyl)amino]ethyl}amino)ethan-1-ol . echemi.com This name is derived by treating the molecule as a substituted ethanol (B145695), where one of the amino groups of ethylenediamine (B42938) is substituted with a 2-hydroxyethyl group, and the other nitrogen is part of the ethanolamine (B43304) backbone. Another valid systematic name found in chemical literature is 2,2'-(Ethane-1,2-diyldiimino)diethanol .

In scientific literature and commercial contexts, this compound is often referred to by a variety of synonyms and abbreviations. These alternative names are widely used for convenience and historical reasons. Some of the most common synonyms include:

3,6-Diazaoctane-1,8-diol tcichemicals.com

2,2′-(Ethylenediimino)diethanol google.com

A common abbreviation used in coordination chemistry for this ligand is BHEEN . nih.gov

The molecular formula for this compound is C6H16N2O2 . biosynth.com This formula indicates that each molecule is composed of six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The molecular weight of the compound can be calculated from its chemical formula, and it is approximately 148.20 g/mol . google.com

| Identifier | Value |

| IUPAC Name | 2-({2-[(2-hydroxyethyl)amino]ethyl}amino)ethan-1-ol |

| Chemical Formula | C6H16N2O2 |

| Molecular Weight | 148.20 g/mol |

Historical Context and Early Research Milestones

While the specific date of the first synthesis of this compound is not well-documented in readily available historical records, its origins are closely tied to the broader development of ethanolamines. The foundational work on ethanolamines was conducted by Charles-Adolphe Wurtz in 1860, who first synthesized these compounds by reacting ethylene (B1197577) chlorohydrin with aqueous ammonia. google.comgoogleapis.com However, it was not until 1897 that Ludwig Knorr successfully separated the mixture into its mono-, di-, and triethanolamine (B1662121) components, paving the way for the synthesis of more complex derivatives. google.comgoogleapis.com

The large-scale industrial production of ethanolamines began in the 1930s and expanded significantly after 1945, driven by the availability of ethylene oxide as a key precursor. ugr.es This increased availability of simple ethanolamines facilitated the synthesis of a wide range of derivatives, including this compound. Early research on this compound likely emerged from the exploration of the reactions of ethylenediamine with ethylene oxide or 2-chloroethanol (B45725). A common laboratory synthesis involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate. chemicalbook.com

Initial academic interest in this compound centered on its properties as a ligand in coordination chemistry. Researchers began to explore its ability to form stable complexes with various transition metals, laying the groundwork for its subsequent applications in catalysis and materials science.

Significance and Broad Research Relevance in Chemical Sciences

The significance of this compound in the chemical sciences stems primarily from its role as a versatile tetradentate ligand. Its two nitrogen atoms and two hydroxyl groups can coordinate with a single metal center, forming stable chelate rings. This chelating ability makes it a valuable component in the design of metal complexes with specific geometric and electronic properties.

In the field of coordination chemistry , this compound has been used to synthesize a wide array of metal complexes with transition metals such as zinc(II), cadmium(II), nickel(II), copper(II), and palladium(II). nih.govresearchgate.netresearchgate.net The study of these complexes provides insights into the coordination preferences of different metal ions and the influence of the ligand on the properties of the resulting complex. For instance, in the complex [Zn(BHEEN)2]Cl2, each BHEEN ligand coordinates to the zinc(II) ion through its two nitrogen atoms, resulting in a distorted tetrahedral geometry at the metal center. nih.gov

The metal complexes of this compound have also shown promise in catalysis . For example, copper and palladium complexes incorporating this ligand have been investigated as catalysts in Suzuki and Heck coupling reactions, which are important carbon-carbon bond-forming reactions in organic synthesis. researchgate.net

In materials science and polymer chemistry , this compound serves as a valuable building block. It has been used in the synthesis of poly(amidoamine)s, which are polymers with potential applications as drug carriers. biocrick.com Furthermore, it is employed in the preparation of biodegradable nitric oxide-releasing poly(diol citrate) elastomers, which are of interest for biomedical applications. biocrick.com The diol functionality also allows for its use as a monomer in the synthesis of various polymers. tcichemicals.com

| Research Area | Significance and Application of this compound |

| Coordination Chemistry | Acts as a tetradentate ligand to form stable complexes with various metal ions (e.g., Zn(II), Cd(II), Ni(II), Cu(II), Pd(II)). nih.govresearchgate.netresearchgate.net |

| Catalysis | Metal complexes are used as catalysts in organic reactions such as Suzuki and Heck couplings. researchgate.net |

| Polymer Chemistry | Serves as a monomer for the synthesis of poly(amidoamine)s and biodegradable elastomers. tcichemicals.combiocrick.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c9-5-3-7-1-2-8-4-6-10/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIWSSUBVYLTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063468 | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4439-20-7 | |

| Record name | 2,2′-(1,2-Ethanediyldiimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4439-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethane-1,2-diyldiimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYB3T39JWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxyethyl Ethylenediamine

Established Synthetic Routes for N,N'-Bis(2-hydroxyethyl)ethylenediamine

The synthesis of this compound can be achieved through several chemical reactions. One of the well-documented methods involves the reaction of an amino-alcohol with a haloalkanol.

A primary route for synthesizing this compound involves the reaction between 2-(2-Aminoethylamino)ethanol and 2-Chloroethanol (B45725). chemicalbook.com This method builds upon the existing ethylenediamine (B42938) backbone by introducing a second hydroxyethyl (B10761427) group.

The success of the synthesis is contingent on specific reaction conditions. The reaction is typically conducted by stirring a mixture of the reactants at an elevated temperature for an extended period. chemicalbook.com In one documented procedure, 2-(2-aminoethylamino)ethanol (0.2 M) is reacted with 2-chloroethanol (0.2 M). chemicalbook.com The mixture is heated to 135 °C and stirred for 25 hours to ensure the reaction proceeds to completion. chemicalbook.com

Table 1: Reaction Parameters for Synthesis via 2-Chloroethanol

| Parameter | Value |

|---|---|

| Reactant A | 2-(2-Aminoethylamino)ethanol (0.2 M) |

| Reactant B | 2-Chloroethanol (0.2 M) |

| Temperature | 135 °C |

| Reaction Time | 25 hours |

Data sourced from ChemicalBook. chemicalbook.com

To facilitate the reaction and neutralize the hydrochloric acid byproduct formed, a base is essential. Powdered sodium carbonate (0.16 M) is added to the reaction mixture. chemicalbook.com It acts as a base, creating the necessary alkaline environment for the nucleophilic substitution reaction to occur efficiently.

Following the 25-hour reaction period, the mixture is cooled to room temperature. chemicalbook.com The purification process involves several steps to isolate the desired product from unreacted starting materials and byproducts. Methanol is added to the cooled mixture, which is then filtered. chemicalbook.com The resulting filtrate is evaporated to yield a crude product, typically a yellow oil. chemicalbook.com For further purification, this crude oil is recrystallized twice from tetrahydrofuran (B95107) (THF) over charcoal. chemicalbook.com This process yields the final product with a reported yield of 40.7%. chemicalbook.com

Table 2: Purification and Yield Summary

| Step | Description |

|---|---|

| Initial Workup | Mixture cooled, 300 mL of Methanol added, and filtered. |

| Isolation | Resulting solution is evaporated to yield a crude yellow oil. |

| Purification | Crude product is recrystallized twice from THF over charcoal. |

| Final Yield | 40.7% |

Data sourced from ChemicalBook. chemicalbook.com

Beyond the primary synthesis of this compound, the compound can be further modified to create derivatives with specific properties. These modifications represent alternative synthetic pathways that start with the target compound.

A notable modification involves the reaction of this compound with tert-Butyldimethylsilyl chloride. biocrick.com This reaction leads to the synthesis of the salt N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride. biocrick.com In this process, the hydroxyl groups of the parent molecule are protected with bulky tert-butyldimethylsilyl (TBS) groups. The resulting dicationic salt forms a supramolecular two-dimensional network through hydrogen bonding, giving it a high melting point compared to the oily, unprotonated compound N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediamine. biocrick.com

Coordination Chemistry and Metal Complexation of N,n Bis 2 Hydroxyethyl Ethylenediamine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-Bis(2-hydroxyethyl)ethylenediamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

A notable example of a transition metal complex involving this ligand is Bis(this compound)nickel(II) saccharinate, Ni(bishydeten)₂₂. uludag.edu.trresearchgate.net

Synthesis: This complex has been synthesized by reacting this compound with a nickel(II) saccharinate precursor, [Ni(sac)₂(H₂O)₄]·2H₂O, in an aqueous solution. Slow evaporation of the solvent yields prismatic crystals of the final product. researchgate.net

Characterization: The characterization of Ni(bishydeten)₂₂ has been accomplished through several methods:

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen align with the calculated values for the molecular formula C₂₆H₄₂N₆O₁₀S₂Ni. researchgate.net

FTIR Spectroscopy: Infrared spectroscopy confirms the presence of the bishydeten ligand and the saccharinate anions within the complex. uludag.edu.trresearchgate.net

Single Crystal X-ray Diffraction: This technique provides detailed structural information. The analysis reveals that the complex is composed of a [Ni(bishydeten)₂]²⁺ cation and two uncoordinated saccharinate anions. The nickel(II) ion is at the center of a distorted octahedral coordination sphere, defined by the NiN₄O₂ arrangement. Each of the two bishydeten ligands acts in a tridentate fashion, coordinating to the nickel(II) ion through its two nitrogen atoms and one of its hydroxyl oxygen atoms. The saccharinate anions are held in the crystal lattice through an extensive network of hydrogen bonds. uludag.edu.trmjcce.org.mkresearchgate.net

Table 1: Crystal Data and Structure Refinement for Ni(bishydeten)₂₂

| Parameter | Value |

| Empirical Formula | C₂₆H₄₂N₆O₁₀S₂Ni |

| Formula Weight | 719.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.016(3) |

| b (Å) | 9.004(3) |

| c (Å) | 11.663(4) |

| α (°) | 98.48(2) |

| β (°) | 94.63(3) |

| γ (°) | 102.32(3) |

| Volume (ų) | 805.5(5) |

| Z | 1 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.126 |

| Data sourced from Karadogan et al. (2015). researchgate.net |

Table 2: Selected Bond Lengths for Ni(bishydeten)₂₂

| Bond | Length (Å) |

| Ni1-O1 | 2.158(2) |

| Ni1-N1 | 2.083(2) |

| Ni1-N2 | 2.112(2) |

| Data sourced from Karadogan et al. (2015). researchgate.net |

Transition Metal Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Geometry

Palladium(II) and Zinc(II) Complexes

This compound also forms complexes with other divalent metal ions, such as palladium(II) and zinc(II), leading to diverse structural architectures.

Zinc(II) Complex : The complex [Zn(BHEEN)₂]Cl₂ (where BHEEN is N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine) has been synthesized and its crystal structure determined. nih.gov In this complex, each ligand coordinates to the zinc(II) center through its two nitrogen atoms. nih.govresearchgate.net This coordination results in a distorted tetrahedral geometry at the metal center. nih.govresearchgate.net The four hydroxyl groups from the two ligands are not directly bonded to the zinc ion but are involved in hydrogen bonding with the chloride counter ions, which contributes to the formation of a layered crystal structure. nih.gov The four oxygen atoms of the pendant hydroxyethyl (B10761427) arms are positioned in a way that suggests a weak interaction with the metal center. nih.gov

Palladium(II) and Mixed-Metal Architectures : The ligand has been used to synthesize cyanide-bridged complexes, such as [Zn(N-bishydeten)Pd(CN)₄]. researchgate.net This compound represents a binuclear complex where the this compound ligand is coordinated to the zinc(II) ion, which is then linked to a tetracyanidopalladate(II) unit. researchgate.net The synthesis and characterization of such mixed-metal assemblies demonstrate the versatility of the bishydeten ligand in constructing more complex supramolecular architectures. researchgate.net

Role as a Capping Ligand in Coordination Polymers

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. smolecule.com Its structure, which includes an ethylenediamine (B42938) backbone and two hydroxyethyl arms, provides multiple donor sites (two nitrogen and two oxygen atoms) that allow it to act as a potent chelating agent. smolecule.com This chelation can "cap" a metal center by occupying multiple coordination sites, thereby sterically hindering the extension of a polymeric network in that direction. The bridging capabilities of the hydroxyl groups can also facilitate the formation of coordination polymers through hydrogen bonding or direct coordination to adjacent metal centers, contributing to the formation and stability of extended structures. smolecule.com

Copper(II) Complexes

This compound and its derivatives form stable mononuclear complexes with copper(II). researchgate.net In the complex bis[N-(2-hydroxyethyl)ethylenediamine]copper(II) perchlorate, each ligand acts as a tridentate donor, coordinating through two nitrogen atoms and one oxygen atom. acs.org The resulting geometry around the central copper(II) ion is a distorted octahedron. researchgate.netacs.org The versatility of this ligand is further demonstrated in the formation of mixed-metal coordination polymers. For instance, it is a key component in the cyanide-bridged complex [Cu(N-bishydeten)Pd(μ-CN)2(CN)2]n, where it coordinates to the copper centers. researchgate.net

Platinum(II) Complexes

The synthesis of platinum(II) complexes with ethylenediamine derivatives often involves the reaction of K₂PtCl₄ with the corresponding ligand. nih.gov These complexes are of significant interest as they are analogs of established anticancer agents like cisplatin (B142131) and carboplatin. scielo.br Novel platinum(II) and platinum(IV) complexes derived from substituted ethylenediamine ligands have been synthesized and characterized using techniques such as IR spectroscopy, ESI mass spectrometry, and NMR spectroscopy. rsc.org These studies confirm the coordination of the ethylenediamine derivative to the platinum center, typically resulting in a square planar geometry for Pt(II) complexes. rsc.orgmcgill.ca

Polymeric Cyano-Bridged Platinum(II) Complexes

While specific examples of polymeric cyano-bridged platinum(II) complexes incorporating this compound are not extensively detailed, the fundamental structure of such polymers involves square-planar platinum(II) centers linked by bridging cyanide ligands. nih.govscite.ai The remaining coordination sites on the platinum ions are occupied by non-bridging ligands. nih.gov In such a framework, a chelating ligand like this compound would occupy two coordination sites on a platinum atom, completing its coordination sphere and becoming an integral part of the polymeric chain. This is analogous to structures where other diamine ligands, such as ethylenediamine, are incorporated into cyano-bridged polymeric frameworks containing different metal ions. researchgate.net

Lanthanide Metal Complexes

The study of lanthanide complexes often involves multidentate aminopolycarboxylate ligands due to their strong chelating ability, which is crucial for applications such as f-element separations. researchgate.netnih.gov A key ligand in this area is N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA), a derivative of the title compound. researchgate.net

Complexation with N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA)

HEDTA is a strong chelating ligand that forms stable complexes with light trivalent lanthanide ions (Ln³⁺), including La³⁺, Nd³⁺, and Eu³⁺. researchgate.net Spectroscopic and potentiometric studies show that two primary types of complexes form in aqueous solution: a mononuclear 1:1 complex (LnL) and a dinuclear species, [Ln₂(H₋₁L)₂]²⁻, where H₋₁L⁴⁻ signifies the deprotonation of the ligand's hydroxyl group. researchgate.netosti.gov In the 1:1 complex, the hydroxyl group of the HEDTA ligand is coordinated to the lanthanide ion. researchgate.netosti.gov The dinuclear complex is characterized by a structure where two carboxyl groups from the ligands act as bridges between the two adjacent lanthanide cations. researchgate.netosti.gov

Thermodynamic Analysis of Lanthanide Complexation

The complexation of light lanthanides with HEDTA has been investigated thermodynamically to determine stability constants and the associated enthalpy (ΔH) and entropy (ΔS) changes. osti.gov Potentiometry and microcalorimetry studies show that the formation of both the mononuclear and dinuclear complexes are driven by a large positive entropy change. researchgate.netosti.gov The formation of the NdL(aq) complex is exothermic, whereas the formation of the hydrolytic dinuclear complex [Nd₂(H₋₁L)₂]²⁻ is endothermic. researchgate.netosti.gov These thermodynamic parameters are crucial for predicting the behavior of lanthanides in separation processes where HEDTA is employed as the aqueous complexant. osti.gov

The thermodynamic data for the complexation of La³⁺, Nd³⁺, and Eu³⁺ with HEDTA at 25 °C in a 1.0 mol·L⁻¹ NaClO₄ medium are summarized below.

| Reaction | log β | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| Lanthanum (La³⁺) | |||

| La³⁺ + L³⁻ ⇌ LaL(aq) | 12.83 ± 0.03 | -12.7 ± 2.0 | 206 ± 7 |

| 2La³⁺ + 2L³⁻ ⇌ [La₂(H₋₁L)₂]²⁻ + 2H⁺ | -1.74 ± 0.08 | 40.9 ± 3.8 | 104 ± 13 |

| Neodymium (Nd³⁺) | |||

| Nd³⁺ + L³⁻ ⇌ NdL(aq) | 13.34 ± 0.02 | -16.6 ± 3.0 | 199 ± 10 |

| 2Nd³⁺ + 2L³⁻ ⇌ [Nd₂(H₋₁L)₂]²⁻ + 2H⁺ | -2.28 ± 0.05 | 29.2 ± 2.3 | 58 ± 8 |

| Europium (Eu³⁺) | |||

| Eu³⁺ + L³⁻ ⇌ EuL(aq) | 13.43 ± 0.03 | -15.1 ± 1.5 | 207 ± 5 |

| 2Eu³⁺ + 2L³⁻ ⇌ [Eu₂(H₋₁L)₂]²⁻ + 2H⁺ | -2.73 ± 0.09 | 22.2 ± 2.9 | 26 ± 10 |

Data sourced from Li et al. (2019). osti.gov

Coordination Modes and Structural Elucidation

The versatile ligand this compound (BHEEN) exhibits a range of coordination modes when forming complexes with metal ions. The structural elucidation of these complexes reveals intricate details about the bonding and geometry, which are crucial for understanding their chemical behavior.

In many of its complexes, BHEEN acts as a bidentate N-donor ligand. For instance, in complexes with copper(II) and cadmium(II), the amine ligand coordinates to the metal ion through its two nitrogen atoms, while the ethanol (B145695) groups remain uncoordinated. researchgate.net Similarly, in a complex with zinc(II), each BHEEN ligand coordinates to the metal center through its two nitrogen donors, resulting in a distorted tetrahedral geometry. researchgate.net In this particular zinc complex, the two hydroxyethyl arms of each ligand are positioned trans to each other. researchgate.net

In contrast to a bidentate coordination, a study involving a similar ligand, N-(2-hydroxyethyl)ethylenediamine (hydet-en), showed it acting as a tridentate ligand, coordinating through two nitrogen atoms and the hydroxyl oxygen atom to a zinc(II) ion. researchgate.net In some instances, only one of the two hydroxyl groups of a BHEEN ligand coordinates to the metal, while the uncoordinated hydroxyl group engages in hydrogen bonding with the coordinated hydroxyl group of a second ligand within the same complex. researchgate.net

The conformation of the BHEEN ligand is also a key aspect of its coordination chemistry. In the solid state, the nitrate (B79036) salt of BHEEN shows the ligand sitting on a center of inversion with the two amino groups and two hydroxyl groups in a trans configuration. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Metal Complex Characterization

A suite of advanced spectroscopic and analytical techniques is employed to thoroughly characterize metal complexes of this compound, providing insights into their stoichiometry, purity, coordination environment, and three-dimensional structure in both solid and solution states.

Elemental Analysis for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized metal complex. This method provides the percentage composition of elements such as carbon, hydrogen, and nitrogen, which can be compared with the calculated theoretical values for the proposed structure. The agreement between the experimental and calculated values is a strong indicator of the compound's stoichiometry and purity. For instance, elemental analysis has been used to characterize novel transition metal saccharinato complexes of N-(2-hydroxyethyl)-ethylenediamine, a related ligand. researchgate.net In the characterization of various metal(II) complexes with Schiff bases derived from ethylenediamine, elemental analysis was a key method to confirm the proposed structures. gjeta.comresearchgate.net

The process often involves decomposing the organic matter of the complex, sometimes using a mixture of strong acids, to allow for the determination of the metal content, which can be achieved through techniques like EDTA titration. gjeta.com

FTIR Spectroscopy for Coordination Modes

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for elucidating the coordination modes of this compound in its metal complexes. By comparing the FTIR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of specific functional groups can be identified, providing direct evidence of coordination.

Key vibrational bands that are monitored include:

N-H Stretching: Changes in the position and shape of the N-H stretching bands can indicate the involvement of the amine groups in coordination to the metal center.

O-H Stretching: A shift or broadening of the O-H stretching band can suggest the participation of the hydroxyl groups in coordination or hydrogen bonding. uwaterloo.ca In some cases, the deprotonation and subsequent coordination of the hydroxyl group are indicated by a shift of the O-H vibration to a lower frequency.

C-N Stretching: Shifts in the C-N stretching vibrations can also provide evidence of the nitrogen atoms' coordination.

Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) Vibrations: The appearance of new bands in the far-infrared region of the spectrum can often be assigned to the M-N and M-O stretching vibrations, directly confirming the formation of coordinate bonds. researchgate.netmdpi.com The appearance of characteristic peaks for metal-N bond coordination is often observed in the 400-550 cm⁻¹ region. researchgate.net

For example, in the study of various metal complexes, shifts in the vibrational frequency of the C=N azomethine group and the appearance of new M=N and M=O bands in the IR spectrum confirmed the coordination between the metal and the ligand. researchgate.net

Table 1: Representative FTIR Spectral Data for Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(O-H) | ~3425 | 3211-3244 | Shift to lower frequency indicates coordination of the hydroxyl group. |

| ν(C=N) | 1620-1625 | Shifted | Lowering in frequency indicates coordination through the azomethine nitrogen. researchgate.net |

| ν(M-N) | - | 400-550 | Appearance of new band confirms metal-nitrogen bond formation. researchgate.net |

Note: The data presented are representative and may vary depending on the specific metal ion and complex structure.

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding.

For complexes of this compound and related ligands, single crystal X-ray diffraction has been instrumental in:

Confirming Coordination Geometry: It has been used to confirm tetrahedral geometry in a Zn(II) complex and octahedral coordination in Cu(II) and Cd(II) complexes. researchgate.netresearchgate.net

Elucidating Ligand Conformation: The technique has revealed the trans orientation of the hydroxyethyl arms in a Zn(II) complex. researchgate.net

The structural data obtained from X-ray diffraction, such as atomic coordinates and bond parameters, serve as the definitive evidence for the solid-state structure of these complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structure and dynamics of this compound metal complexes in solution. alfa-chemistry.com ¹H and ¹³C NMR are the most common nuclei studied, providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Key applications of NMR in the study of these complexes include:

Confirmation of Ligand Coordination: Upon coordination to a metal ion, the chemical shifts of the protons and carbons in the ligand are altered. These changes in chemical shifts provide evidence of complex formation and can indicate which donor atoms are involved in bonding.

Study of Dynamic Processes: Techniques such as variable-temperature NMR can be used to study dynamic processes like ring inversion or ligand exchange. researchgate.net

For paramagnetic complexes, the presence of the unpaired electron can lead to significant broadening and shifting of the NMR signals, making interpretation more challenging. However, even in these cases, NMR can provide valuable structural and electronic information. The technique is particularly useful for studying dynamic systems and can provide structural information at high resolution. alfa-chemistry.com

Mass Spectrometry (e.g., ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for characterizing metal complexes in solution. frontiersin.org It allows for the gentle transfer of ions from the solution phase to the gas phase, enabling the detection of intact complex ions. frontiersin.org

ESI-MS is used to:

Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the complex, confirming its composition.

Identify Species in Solution: ESI-MS can be used to identify the various complex species that may exist in equilibrium in solution. nih.gov For example, it has been used to show the presence of di-cadmium complexes, although the most intense peaks were due to mono-cadmium species. researchgate.net

Probe Fragmentation Pathways: By inducing fragmentation of the complex ions (tandem mass spectrometry or MS/MS), information about the connectivity and stability of the complex can be obtained. researchgate.net The fragmentation patterns can reveal the loss of ligands or other neutral molecules. uvic.ca

The isotopic distribution pattern of the metal ion in the mass spectrum serves as a characteristic signature that aids in the identification of the metal-containing species. nih.gov

Applications of N,n Bis 2 Hydroxyethyl Ethylenediamine in Materials Science and Polymer Chemistry

Polymerization Reactions and Monomer Integration

N,N'-Bis(2-hydroxyethyl)ethylenediamine's difunctional nature, with two secondary amine groups and two hydroxyl groups, makes it a versatile monomer for integration into polymer backbones. These reactive sites allow it to participate in various polymerization reactions, leading to the formation of polymers with tailored properties.

The Michael addition, or conjugate addition, is a crucial reaction in polymer chemistry for the formation of carbon-nitrogen bonds. This reaction involves the addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. The secondary amine groups present in this compound can act as nucleophiles in such reactions, enabling its incorporation into polymer chains.

While specific documented examples of this compound in Michael addition copolymerization are not extensively detailed in the reviewed literature, the principles of this reaction are well-established for similar diamines. The process typically involves the reaction of a bis-secondary amine with a monomer containing two α,β-unsaturated carbonyl moieties, such as a bis-acrylamide or a diacrylate. This step-growth polymerization mechanism allows for the synthesis of linear or crosslinked polymers depending on the functionality of the monomers used. The presence of the hydroxyl groups on the this compound backbone would also be available for subsequent crosslinking reactions, offering a route to more complex polymer architectures.

A notable application of this compound is in the synthesis of biodegradable poly(diol citrate) elastomers. These materials are synthesized through the polycondensation of citric acid, a diol, and this compound. In this reaction, the hydroxyl groups of this compound react with the carboxylic acid groups of citric acid to form ester linkages, incorporating the diamine into the polyester (B1180765) backbone.

The integration of this compound into the poly(diol citrate) network imparts specific properties to the resulting elastomer. The secondary amine groups introduced into the polymer backbone can serve as sites for further chemical modification or can influence the material's degradation and mechanical properties. Research has shown that the content of the secondary amine in the monomer feed can be varied to control the mechanical properties of the final elastomer.

| Property | Range of Values |

| Young's Modulus | 5.91 to 32.64 MPa |

| Ultimate Tensile Stress | 1.47 to 10.71 MPa |

| Elongation at Break | 200 to 260% |

These elastomers have been investigated for biomedical applications, including as coatings for medical devices, due to their biocompatibility and tunable mechanical properties.

The tetrafunctional nature of this compound, with two secondary amine and two hydroxyl groups, provides a mechanism for controlling the molecular architecture of polymers. In polymerization reactions, it can act as a branching agent, leading to the formation of hyperbranched or crosslinked polymers.

The synthesis of hyperbranched polymers often utilizes ABx type monomers, where A and B are different functional groups that can react with each other. While this compound is not a classical ABx monomer, its multiple reactive sites allow it to function as a branching point when copolymerized with monomers having complementary functional groups. For instance, in a reaction with a diacyl chloride, both the amine and hydroxyl groups can react, leading to a highly branched polyamide-polyester structure. The extent of branching can be controlled by the stoichiometry of the reactants and the reaction conditions. This control over branching is crucial as it significantly influences the polymer's solubility, viscosity, and thermal properties.

The molecular weight of the resulting polymer can be controlled through several standard polymerization techniques. By adjusting the molar ratio of this compound to other comonomers, the degree of polymerization can be managed. The principles of step-growth polymerization dictate that a stoichiometric balance of reactive groups leads to the highest molecular weight, while an excess of one monomer will limit the chain length.

Crosslinking Agents in Polymer Systems

The presence of multiple reactive functional groups allows this compound to function as an effective crosslinking agent in various polymer systems. Crosslinking is a process that forms a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the polymer.

In the production of polyurethane foams, crosslinking agents are essential for developing the rigid, thermoset network structure. This compound, with its two hydroxyl groups and two secondary amine groups, can act as a potent crosslinker. The hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, while the secondary amine groups can react to form urea (B33335) linkages. The formation of these covalent bonds between polymer chains results in a rigid foam structure.

The functionality of this compound being greater than two allows it to create a high crosslink density. This high density of crosslinks contributes to the rigidity and dimensional stability of the foam. While the direct use of this compound in rigid polyurethane foam formulations is not extensively documented in readily available literature, its structural analogue with four hydroxyl groups, N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is known to be used for this purpose. The principles governing its reactivity suggest that this compound would be an effective crosslinker, contributing to the foam's mechanical properties.

This compound is utilized as a curing agent, or hardener, for epoxy resins. Epoxy resins consist of prepolymers with epoxide groups. The curing process involves the reaction of these epoxide groups with a curing agent to form a crosslinked thermoset polymer. The amine groups of this compound are the primary reactive sites in this process.

The curing mechanism involves the nucleophilic attack of the nitrogen atom of the amine group on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a carbon-nitrogen bond. Each secondary amine group in this compound has one active hydrogen atom that can participate in this reaction. The newly formed hydroxyl group can also further catalyze the reaction between other epoxy and amine groups.

The general reaction scheme for the curing of an epoxy resin with a secondary amine is as follows:

The secondary amine attacks the epoxide ring, opening it and forming a tertiary amine and a hydroxyl group.

This process continues, with the diamine molecule linking two epoxy resin chains together.

Development of Advanced Materials with Tuned Properties

This compound, hereafter referred to as BHEEDA, serves as a highly effective chemical intermediate in the synthesis of advanced materials. Its molecular structure, which contains two secondary amine groups and two primary hydroxyl groups, allows it to be incorporated into various polymer systems as a monomer, chain extender, or crosslinking agent. This versatility enables the precise tuning of material properties, leading to the development of sophisticated smart materials and functional polymers with enhanced performance characteristics.

Smart Materials and Stimuli-Responsive Polymers

The incorporation of BHEEDA into polymer architectures is a key strategy for creating smart materials that can dynamically respond to changes in their environment. The amine and hydroxyl functionalities of BHEEDA are capable of forming hydrogen bonds and can participate in acid-base reactions, making polymers that contain this moiety sensitive to external stimuli such as pH and temperature.

Polymers incorporating BHEEDA can exhibit significant pH-responsiveness. The secondary amine groups within the BHEEDA structure have a pKa that allows them to be protonated in acidic conditions and deprotonated in neutral or basic conditions. This change in ionization state alters the electrostatic interactions within the polymer network. For instance, in poly(amidoamine)s synthesized with BHEEDA, the net average charge of the polymer changes significantly as the pH drops from 7.4 to 5.5 biocrick.com. This protonation leads to electrostatic repulsion between polymer chains, causing the material to swell. Conversely, as the pH increases, the amine groups are deprotonated, reducing repulsion and causing the polymer to contract or collapse. This reversible behavior is a cornerstone for applications in targeted drug delivery and chemical sensors.

Similarly, the hydrogen-bonding capability of BHEEDA's hydroxyl and amine groups can be harnessed to create temperature-responsive polymers. These polymers can be designed to have a lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in a solution. The hydrogen bonds between the BHEEDA moieties and water molecules are disrupted as the temperature rises, leading to a phase transition. By carefully designing the polymer architecture, the LCST can be tuned for specific applications, such as thermally-responsive hydrogels or smart coatings.

| Stimulus | Polymer System | Mechanism of Response | Potential Application |

|---|---|---|---|

| pH | Poly(amidoamine)s containing BHEEDA | Protonation/deprotonation of secondary amine groups alters electrostatic repulsion, causing swelling or contraction of the polymer network. biocrick.com | pH-sensitive drug delivery, biosensors, smart hydrogels. |

| Temperature | BHEEDA-containing hydrophilic polymers | Disruption of hydrogen bonds between BHEEDA's functional groups and water at elevated temperatures, leading to a phase transition (LCST behavior). | Thermally-gated membranes, smart coatings, injectable hydrogels. |

Advanced Functional Materials with Enhanced Performance

BHEEDA is also instrumental in developing advanced functional materials by enhancing their intrinsic physical and chemical properties. Its use as a chain extender in polyurethanes and as a curing agent for epoxy resins are prime examples of how it contributes to superior material performance.

In polyurethane synthesis, BHEEDA functions as a chain extender. Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polyurethane polymer. d-nb.infoiaea.orgbdmaee.net These hard segments tend to aggregate into ordered, rigid domains through strong intermolecular interactions, such as hydrogen bonding. The incorporation of BHEEDA creates strong hydrogen bonds within these hard segments, leading to a more distinct microphase separation from the flexible "soft segments." d-nb.info This well-defined morphology is crucial for achieving desirable mechanical properties, including high tensile strength, tear resistance, and improved thermal stability. d-nb.infogantrade.com

As a curing agent for epoxy resins, BHEEDA's amine and hydroxyl groups provide multiple active hydrogen atoms that can react with the epoxide rings of the resin. ijert.orgscholaris.ca This reaction, known as crosslinking, forms a rigid, three-dimensional thermoset network. The high functionality of BHEEDA allows for the formation of a densely crosslinked structure, which imparts excellent thermal stability, chemical resistance, and mechanical robustness to the final material. scholaris.canih.gov The resulting cured epoxy thermosets are suitable for demanding applications in structural adhesives, protective coatings, and composite materials. ijert.org

| Material Class | Role of BHEEDA | Resulting Performance Enhancement | Underlying Scientific Principle |

|---|---|---|---|

| Polyurethanes | Chain Extender | Increased tensile strength, hardness, and thermal stability. | Forms rigid hard segments that promote microphase separation, leading to improved mechanical and thermal properties. d-nb.infogantrade.com |

| Epoxy Resins | Curing Agent / Crosslinker | Enhanced thermal stability, chemical resistance, and mechanical strength. | The multiple reactive sites on BHEEDA create a high crosslink density in the cured epoxy network, resulting in a robust thermoset material. scholaris.canih.gov |

Catalytic Applications of N,n Bis 2 Hydroxyethyl Ethylenediamine and Its Derivatives

Role as a Ligand in Catalytic Systems

The efficacy of N,N'-Bis(2-hydroxyethyl)ethylenediamine as a ligand stems from its ability to act as a multidentate chelator. By coordinating to a metal center through its nitrogen and oxygen atoms, it forms stable chelate rings that enhance the catalytic complex's stability. This coordination influences the electronic and steric environment of the metal, which is crucial for the catalytic cycle of many organic reactions.

Complexes incorporating this compound (referred to as N-bishydeten in some literature) have been investigated for their catalytic activity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. Research has shown that bimetallic cyanide complexes, such as [Ni(N-bishydeten)Pd(CN)4] and [Cu(N-bishydeten)Pd(μ-CN)2(CN)2]n, have been tested as catalysts for Suzuki coupling reactions.

While specific performance data for BHEEN-ligated catalysts in these reactions is detailed in specialized literature, the catalytic potential of similar structures is well-documented. For instance, a closely related derivative, N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (edteH4), when used as a ligand in a palladium(II) complex, has demonstrated high efficiency as a catalyst for the Suzuki-Miyaura reaction in water. This derivative facilitated the cross-coupling of various aryl bromides with phenylboronic acid, achieving extremely high turnover numbers (TON), up to 100,000, particularly for electronically activated aryl bromides like 4-bromoacetophenone and 4-bromobenzaldehyde, without the need for an organic solvent. This highlights the potential of N-hydroxyethyl-substituted ethylenediamine (B42938) ligands to create highly active and water-soluble palladium catalysts.

Table 1: Representative Suzuki-Miyaura Coupling Catalyzed by a Palladium Complex with a Related Ligand (N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine)

| Entry | Aryl Bromide | Product | TON |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | up to 100,000 |

| 2 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | up to 100,000 |

| 3 | Bromobenzene | Biphenyl | High |

Note: The table is illustrative of the catalytic potential of this class of ligands, based on data for a derivative compound.

The Heck coupling reaction, another pivotal palladium-catalyzed process, forms a substituted alkene from the reaction of an unsaturated halide with an alkene. The same series of bimetallic complexes involving this compound and tetracyanidopalladate(II), specifically [Ni(N-bishydeten)Pd(CN)4] and copper-containing analogues, were also evaluated for their catalytic prowess in Heck reactions. The ligand's role is to stabilize the palladium catalyst throughout the catalytic cycle, which involves oxidative addition, migratory insertion, and reductive elimination steps. The specific design of the ligand can influence the reaction's efficiency, selectivity, and the stability of the catalytic species.

Chelation in Metal-Catalyzed Organic Reactions

The chelating ability of this compound is central to its function in catalysis. Chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of BHEEN, the two nitrogen atoms of the ethylenediamine backbone can coordinate to a metal center, such as palladium(II), zinc(II), or cadmium(II), to form a stable five-membered ring.

Structural studies of a zinc complex, [Zn(BHEEN)2]Cl2, have shown that each BHEEN ligand coordinates to the Zn(II) ion through its two nitrogen donors, resulting in a distorted tetrahedral geometry at the metal center. This chelation stabilizes the metal ion, preventing its precipitation or decomposition under reaction conditions, while leaving other coordination sites available for the substrates to bind and react. The pendant hydroxyethyl (B10761427) arms, while not always directly bonded to the metal, can influence the catalyst's solubility and create a specific secondary coordination sphere around the metal, potentially impacting substrate approach and reaction selectivity.

Investigation of Catalytic Mechanisms and Kinetics

Understanding the mechanism and kinetics of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For systems involving this compound and its derivatives, such investigations provide insight into the elementary steps of the catalytic cycle.

While specific mechanistic studies detailing the complete catalytic cycle for palladium complexes of this compound are not extensively reported in general literature, the pathways can be inferred from the well-established mechanisms of the Suzuki and Heck reactions. The ligand is expected to remain coordinated to the palladium center during the key steps:

Oxidative Addition: The Pd(0) active species reacts with the aryl halide (Ar-X). The BHEEN ligand stabilizes this newly formed Pd(II) intermediate.

Transmetalation (Suzuki) or Alkene Insertion (Heck): In the Suzuki reaction, the boronic acid derivative transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to and then inserts into the Pd-Ar bond. The steric and electronic properties of the BHEEN ligand influence the rate and success of this step.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these pathways. For related systems, DFT studies have been used to compare different mechanistic possibilities (e.g., neutral vs. cationic pathways in Heck reactions) and to understand how the ligand structure affects the energy barriers of rate-determining steps. nih.gov

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters. Such studies have been performed on derivatives of the target compound. For example, a kinetic and mechanistic investigation of the oxidative coupling reactions of N,N-bis-(2-hydroxyethyl)-p-phenylenediamine described the rapid establishment of an equilibrium between different reactive intermediates. The study elucidated how competition between different reaction pathways (direct coupling versus hydrolysis followed by coupling) affects the final product distribution, with the relative yields being dependent on factors like pH and reactant concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for kinetic analysis. Dynamic NMR studies on related palladium(II) complexes with N,N'-bidentate amine ligands have been used to probe conformational exchange processes and determine their activation energies. For example, a ¹H NMR spectroscopic study of a dimeric palladium(II) complex with N,N'-bis(2-aminoethyl)oxamide revealed a dynamic process corresponding to the molecule turning "inside out," with an activation energy of 65 kJ/mol. Such techniques could be applied to catalytic systems involving BHEEN to monitor the concentration of reactants, products, and catalytic intermediates over time, providing deep insights into the reaction mechanism.

Biological and Biomedical Research Applications of N,n Bis 2 Hydroxyethyl Ethylenediamine

Ligand in Metal Complexes with Biological Activity

N,N'-Bis(2-hydroxyethyl)ethylenediamine functions as a multidentate ligand, capable of forming stable coordination complexes with a variety of transition metal ions. The resulting metal complexes often exhibit enhanced biological properties compared to the free ligand or the metal salt alone. This enhancement is attributed to the principles of chelation, which can increase the lipophilicity of the metal ion, facilitating its transport across cell membranes and subsequent interaction with intracellular targets. The specific geometry and electronic properties of the metal complexes, dictated by the central metal ion and the coordinated ligand, are crucial determinants of their biological efficacy.

Antimicrobial Properties of Metal Complexes

Metal complexes incorporating this compound or its derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria. Research into Schiff base complexes derived from ethylenediamine (B42938) has shown that chelation to metal ions can significantly enhance their antibacterial effects. researchgate.net For instance, studies on various metal(II) complexes with ligands structurally similar to this compound have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The mechanism of action for these complexes is often linked to the Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, thereby increasing its lipophilicity. This allows the complex to more easily penetrate the lipid-rich cell membranes of bacteria. Once inside the cell, the metal ion can disrupt normal cellular processes, such as enzyme function and DNA replication, leading to bacterial cell death. The antimicrobial activity of these complexes is often found to be more potent than the ligand alone, highlighting the crucial role of the metal center. researchgate.net Research has shown that such complexes can be effective against various bacterial strains, including Bacillus subtilis and E. coli. researchgate.net

| Complex Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Schiff Base Metal(II) Complexes | Bacillus subtilis (Gram-positive), E. coli (Gram-negative) | Significant antibacterial activity observed. | researchgate.net |

| Cd(II), Co(II), Cr(III) Schiff Base Complexes | Various bacteria and fungi | Complexes significantly increased or induced antimicrobial sensitivity compared to the free ligand. | researchgate.net |

Anticancer Properties of Metal Complexes

The exploration of metal complexes of this compound and its analogues as potential anticancer agents has yielded promising results. The underlying principle is similar to their antimicrobial applications, where the metal complex structure is designed to selectively target and kill cancer cells while minimizing toxicity to healthy cells. Research has shown that the choice of the central metal ion and the ligand architecture are critical in determining the cytotoxic efficacy and selectivity of these compounds. nih.govnih.gov

Numerous studies have demonstrated the potent cytotoxic effects of metal complexes containing ethylenediamine-based ligands against various human cancer cell lines. For example, cobalt and vanadium complexes with a dipodal N,N,N-donor ligand have shown selective cytotoxicity against tumor cells. nih.gov These complexes were found to be more active and specific towards cancer cells than the widely used anticancer drug, cisplatin (B142131). nih.gov

Similarly, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have exhibited concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The cytotoxic potency of these complexes is often evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher cytotoxic potency. For instance, certain cobalt complexes have demonstrated IC50 values in the micromolar range against Hep G2 liver cancer cells. nih.gov

| Complex | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cobalt Complex 1 | Hep G2 (Liver Cancer) | 22.0 | nih.gov |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Exhibits concentration-dependent cytotoxicity | nih.gov |

| Palladium(II) Complex with Ethylenediamine | DU145 (Prostate Cancer) | 27 | nih.gov |

One of the primary mechanisms through which metal-based anticancer agents exert their cytotoxic effects is by interacting with DNA, thereby inhibiting replication and transcription processes in cancer cells. Metal complexes of this compound and related ligands have been shown to bind to DNA through various modes, including intercalation and groove binding. dntb.gov.uanih.gov For instance, palladium complexes containing an ethylenediamine ligand can form planar structures that intercalate between DNA base pairs. nih.gov

Furthermore, these complexes can act as inhibitors of topoisomerases, which are essential enzymes that regulate the topology of DNA during replication. mdpi.comnih.gov By inhibiting these enzymes, the complexes can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. For example, certain cobalt(III) complexes have been identified as efficient catalytic inhibitors of human topoisomerases I and IIα. odu.edu Studies on platinum complexes with this compound have investigated their binding behavior towards DNA constituents like 5'-GMP, revealing that the complex reacts with and binds to these essential components of DNA. biocrick.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key characteristic of effective anticancer agents is their ability to induce apoptosis in tumor cells. Metal complexes derived from ethylenediamine ligands have been shown to be potent inducers of apoptosis. nih.govnih.gov The induction of apoptosis can be triggered by various cellular events, including DNA damage and the generation of reactive oxygen species (ROS).

Research has demonstrated that these complexes can initiate apoptosis through mechanisms such as causing cell cycle arrest and the loss of mitochondrial membrane potential. nih.gov For example, a palladium(II) complex with an ethylenediamine ligand was shown to induce nearly 38% apoptosis in DU145 prostate cancer cells. nih.gov Other studies have shown that related ethylenediamine derivatives can initiate caspase-dependent apoptosis, a key pathway in programmed cell death. ukzn.ac.za The process often involves the dissipation of the mitochondrial membrane potential and the activation of caspases, which are proteases that execute the apoptotic process. odu.edu

The presence of hydroxyethyl (B10761427) groups (-CH2CH2OH) on the this compound ligand plays a significant role in modulating the biological activity of its metal complexes. nih.gov These hydroxyl groups can influence several key properties of the complex, including its solubility, lipophilicity, and ability to form hydrogen bonds. nih.gov These factors can, in turn, affect the complex's cellular uptake, biodistribution, and interaction with biological targets.

Studies on platinum complexes have shown that the pendant hydroxyl group can have a pH-dependent ability to interact with the platinum center, which can influence its reactivity with DNA. biocrick.com For example, the reaction of a platinum complex with 5'-GMP was found to be significantly accelerated at a lower pH, suggesting an intramolecular interaction involving the hydroxyethyl moiety. biocrick.com While a direct correlation between lipophilicity and anticancer activity was not always observed, the hydroxyethyl functionality is considered crucial for the chemistry of these complexes in solution and their potential for derivatization to create new therapeutic agents. biocrick.comnih.gov

Drug Delivery Systems

The unique chemical structure of this compound, featuring both secondary amine and hydroxyl functionalities, makes it a valuable monomer in the synthesis of advanced polymers for biomedical applications, particularly in the field of drug delivery. Its incorporation into polymer backbones can introduce specific properties beneficial for the controlled release of therapeutic agents.

A significant application of this compound is in the development of biodegradable poly(diol citrate) elastomers designed for localized and sustained drug delivery. These elastomers are synthesized through a polycondensation reaction, where citric acid is reacted with a diol, such as 1,8-octanediol, and this compound. nih.govpsu.edu This process creates a cross-linked, three-dimensional polyester (B1180765) network. psu.edu

The secondary amine groups introduced by this compound are particularly crucial as they serve as sites for attaching therapeutic molecules. A notable example is their use in creating nitric oxide (NO)-releasing materials. nih.gov By exposing the secondary amine-containing elastomer to pressurized nitric oxide, diazeniumdiolate functional groups are formed. These groups can then release nitric oxide in a sustained manner over a period, which is beneficial for medical devices that come into contact with blood or require control of cell proliferation. nih.gov For instance, coating the luminal surface of vascular grafts with this NO-releasing polymer has been shown to be a promising strategy. nih.gov

The mechanical properties of these elastomers can be tailored by varying the concentration of this compound used in the synthesis. This allows for the creation of materials with a range of tensile strengths and elasticity to match the requirements of specific soft tissue engineering applications. nih.govrsc.org Research has demonstrated that these elastomers are soft, tough, and can recover from deformation. psu.edu Furthermore, in vitro studies have confirmed their compatibility with cells like porcine aortic smooth muscle cells (PASMC), and the degradation rate appears to be independent of the secondary amine content. nih.gov

Mechanical Properties of Secondary Amine-Containing Poly(diol citrate) Films

| Property | Range of Values |

|---|---|

| Young's Modulus | 5.91 to 32.64 MPa |

| Ultimate Tensile Stress | 1.47 to 10.71 MPa |

| Elongation at Break | 200 to 260% |

Data sourced from studies on poly(diol citrate) elastomers synthesized with varying content of secondary amine in the feed monomer. nih.gov

Supramolecular Interactions in Biological Systemsethernet.edu.et

Supramolecular chemistry, which focuses on the interactions between molecules, is fundamental to understanding biological processes. nih.gov The ability of this compound and its derivatives to participate in non-covalent interactions, particularly hydrogen bonding, is key to its role in designing systems that can interact with biological molecules.

Hydrogen bonds are critical for stabilizing the structure of biomolecules and mediating their interactions. nih.gov The this compound molecule possesses multiple hydrogen bond donor (N-H and O-H groups) and acceptor (N and O atoms) sites. This capacity for hydrogen bonding is a defining characteristic of its interaction in biological contexts. biosynth.com

For example, a synthesized salt derivative of this compound, specifically N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride, demonstrates the formation of an extensive supramolecular two-dimensional network. This network is held together by N-H---Cl hydrogen bonds between the dication and the chloride anions. biocrick.com This ordered assembly illustrates how the fundamental structure of the ethylenediamine backbone facilitates the formation of stable, hydrogen-bonded networks. biocrick.com While this specific example involves a chloride ion, it serves as a model for how the amine groups can form strong hydrogen bonds with acceptor atoms commonly found in biological macromolecules, such as oxygen and nitrogen. The presence of hydroxyl groups further enhances this potential, allowing for additional hydrogen bonding interactions.

Bioremediation and Environmental Studies

The fate of chemical compounds in the environment is a critical area of study. This compound, as an alkanolamine, can be subject to biological degradation processes, which is relevant for its use in various industrial applications and its subsequent presence in waste streams.

Industrial wastewaters can present challenging environments for biological treatment due to high concentrations of salts. Research into the aerobic biodegradation of various amines in hypersaline conditions provides insight into the environmental fate of compounds like this compound. nih.gov

A study investigating the fate of several amines in industrial wastewaters with high salt content (3% and 7% NaCl) found that ethanolamines, a class to which this compound belongs, were readily biodegraded. The presence of hydroxyl groups on the amine molecules was observed to have a positive impact on the rate of biodegradation. nih.gov

The biodegradation of these ethanolamines followed first-order kinetics. The study demonstrated that while salinity could affect the degradation rate of some amines, others, like tris(2-hydroxyethyl)amine (TEA) and N,N-bis(2-hydroxyethyl)methylamine (MDEA), showed degradation rates that were not significantly affected by the salinity level. nih.gov This suggests that microbial communities in hypersaline environments are capable of metabolizing complex ethanolamines.

Biodegradation Half-Lives of Various Amines in Hypersaline Conditions

| Compound | Half-Life Range (hours) | Salinity Condition |

|---|---|---|

| Ethanolamines (general) | 10 to 58 | 3% and 7% NaCl |

| 4,4'-Methylenedianiline (4,4'-MDA) | 123 | 3% NaCl |

| 4,4'-Methylenedianiline (4,4'-MDA) | No degradation observed | 7% NaCl |

| Cyclohexylamine (CHA) | Metabolized within 24h (after 48h lag) | 3% NaCl |

| Cyclohexylamine (CHA) | No degradation observed | 7% NaCl |

Data from a study on the fate of amines in hypersaline industrial wastewaters. nih.gov

Computational and Theoretical Studies of N,n Bis 2 Hydroxyethyl Ethylenediamine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict the three-dimensional structures and dynamic behavior of molecules. These methods are essential for understanding how N,N'-Bis(2-hydroxyethyl)ethylenediamine adopts specific shapes and interacts with its environment.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a flexible molecule, identifying the most stable conformers is key to understanding its properties.

Theoretical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional, have been employed to perform energy minimization in the gas phase. nih.gov These calculations help determine the lowest energy (most stable) conformation of the molecule. Studies have shown that in certain crystal structures, the two hydroxyethyl (B10761427) arms of the ligand adopt a trans configuration relative to each other. nih.gov Gas-phase B3LYP calculations have confirmed that this orientation is preserved, indicating it is an energetically favorable conformation. nih.gov The stability of specific conformers can also be influenced by intramolecular hydrogen bonds, which create a more rigid and stable structure. mdpi.com

Table 1: Computational Methods in Structural Analysis

| Computational Method | Application | Finding/Purpose | Reference |

|---|---|---|---|

| DFT (B3LYP) | Gas-Phase Calculation | Preserves the trans orientation of hydroxyethyl arms found in crystal structures. | nih.gov |

Molecular Dynamics Simulations for Solution Behavior

While direct molecular dynamics (MD) simulation studies specifically on this compound are not extensively detailed in the available literature, this computational technique is fundamental for understanding the behavior of molecules in solution. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.gov

For related molecules like ethylenediamine (B42938) in aqueous solutions, MD simulations have been used to study the local structure and hydrogen bonding networks. researchgate.net Such simulations for this compound would reveal:

Solvation: How water molecules arrange around the solute molecule.

Conformational Dynamics: How the molecule's shape changes and flexes in a solvent.

Hydrogen Bonding: The formation and breaking of hydrogen bonds with solvent molecules.

These simulations are performed using force fields (like CHARMM or OPLS-AA) that define the potential energy of the system, allowing for the calculation of particle trajectories over time. nih.govresearchgate.net The results can help explain macroscopic properties like solubility and reactivity in different solvent environments.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules with high accuracy.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, stability, and spectroscopic properties. Quantum chemical calculations, particularly DFT, are used to analyze the distribution of electrons and the energies of molecular orbitals. physchemres.orgijesit.com

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the innermost empty orbital and is associated with the ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. edu.krd A large gap suggests high stability, while a small gap indicates higher reactivity. For a related, more complex compound, N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine, calculations at the B3LYP/6-31G level have been used to determine these frontier orbitals and predict the compound's stability. consensus.app

Spectroscopic Property Prediction (e.g., IR, NMR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the vibrational modes of a molecule or the magnetic shielding of its nuclei, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

These computational methods, often employing DFT, can calculate:

IR Frequencies: Corresponding to the vibrational modes of the molecule. Comparing calculated IR spectra with experimental data helps in structural elucidation.

NMR Chemical Shifts: Predicting the 1H and 13C NMR spectra. This is invaluable for assigning signals in experimental spectra and confirming the structure of a synthesized compound. github.io

While specific predicted spectra for this compound are not detailed in the provided search results, the methodology is a standard and powerful tool in computational chemistry for validating molecular structures. nih.govgithub.io The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculation. github.io

Intermolecular Interactions and Supramolecular Assembly

This compound can form complex, ordered structures through non-covalent interactions, leading to supramolecular assemblies. Computational studies, often in conjunction with X-ray crystallography, help to identify and characterize these interactions.

The molecule's hydroxyl (-OH) and amine (-NH) groups are excellent hydrogen bond donors and acceptors. This leads to extensive hydrogen-bonding networks, which are the primary driving force for its self-assembly. biosynth.com In the solid state, these interactions dictate the crystal packing.

Studies have identified several types of hydrogen bonds:

Interactions with counter-ions, such as N-H···Cl and O-H···Cl bonds, which can create layered supramolecular networks. biocrick.comresearchgate.net

Hydrogen bonding between the molecule and nitrate (B79036) ions (NO₃⁻) involving both amino and alcohol protons, resulting in herringbone patterns within layers. nih.gov

Self-assembly into three-dimensional frameworks through a combination of N–H···O and O–H···O=C interactions in related structures. nih.gov

These hydrogen bonds are crucial in forming dimers, layers, and complex three-dimensional lattices, significantly influencing the material's physical properties. mdpi.com

Table 2: Observed Intermolecular Interactions in Supramolecular Assemblies

| Interacting Groups | Type of Interaction | Resulting Structure | Reference |

|---|---|---|---|

| Amine (N-H), Hydroxyl (O-H) with Chloride (Cl⁻) | Hydrogen Bonding | Layered 2D network | biocrick.comresearchgate.net |

| Amine (N-H), Hydroxyl (O-H) with Nitrate (NO₃⁻) | Hydrogen Bonding | Layered structure with herringbone pattern | nih.gov |

| Amine (N-H) with Oxygen (O) | Hydrogen Bonding | 3D framework | nih.gov |

Hydrogen Bonding Networks

This compound possesses multiple functional groups capable of forming a complex and robust hydrogen bonding network. The molecule contains two hydroxyl (-OH) groups and two secondary amine (N-H) groups, which act as hydrogen bond donors. The oxygen and nitrogen atoms also serve as hydrogen bond acceptors. This duality allows for a variety of intermolecular and, depending on the conformation, intramolecular hydrogen bonds.